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Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzoic acid

Cat. No.: B120224 Get Quote

A detailed comparative analysis of the spectroscopic signatures of 2-nitrobenzoic acid, 3-

nitrobenzoic acid, and 4-nitrobenzoic acid for researchers and professionals in drug

development.

The three isomers of nitrobenzoic acid, ortho (2-), meta (3-), and para (4-), serve as crucial

building blocks in organic synthesis, particularly in the pharmaceutical and dye industries.

While sharing the same chemical formula (C₇H₅NO₄), the positional variance of the nitro (-NO₂)

and carboxylic acid (-COOH) groups on the benzene ring imparts distinct physicochemical

properties to each isomer.[1][2] These differences are vividly reflected in their spectroscopic

profiles, providing a reliable means of identification and characterization. This guide presents a

comparative analysis of their Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic

Resonance (NMR), and Mass Spectrometry (MS) data.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of the three nitrobenzoic acid isomers. These values highlight the subtle yet significant

electronic and structural differences between them.

Table 1: Infrared (IR) Spectroscopy Data

The IR spectra of the nitrobenzoic acid isomers are characterized by absorption bands

corresponding to the vibrational modes of the carboxylic acid and nitro functional groups, as

well as the benzene ring.[1]
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Functional
Group

Vibrational
Mode

2-Nitrobenzoic
Acid (cm⁻¹)

3-Nitrobenzoic
Acid (cm⁻¹)

4-Nitrobenzoic
Acid (cm⁻¹)

O-H (Carboxylic

Acid)

Stretching

(broad)
~3200-2500 ~3100-2500 ~3100-2500

C=O (Carboxylic

Acid)
Stretching ~1700[1][2] ~1700[1][2] ~1700[1][2]

N-O (Nitro

Group)

Asymmetric

Stretching
~1530[1][2] ~1530[1][2] ~1525[1][2]

N-O (Nitro

Group)

Symmetric

Stretching
~1350[1][2] ~1350[1][2] ~1345[1][2]

C-H (Aromatic) Stretching ~3100-3000 ~3100-3000 ~3100-3000

C=C (Aromatic) Stretching ~1600-1450 ~1600-1450 ~1600-1450

Note: The exact

peak positions

can vary slightly

depending on the

sample

preparation and

the instrument

used.[1]

Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆)

Proton NMR spectra reveal distinct chemical shifts and splitting patterns for the aromatic

protons of each isomer, directly reflecting the electronic environment influenced by the

electron-withdrawing nitro and carboxylic acid groups.
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Isomer Chemical Shift (δ, ppm) and Multiplicity

2-Nitrobenzoic Acid ~13.5 (s, 1H, COOH), 8.1-7.7 (m, 4H, Ar-H)[2]

3-Nitrobenzoic Acid ~13.5 (s, 1H, COOH), 8.7-7.8 (m, 4H, Ar-H)[2]

4-Nitrobenzoic Acid
~13.6 (s, 1H, COOH), 8.3 (d, 2H, Ar-H), 8.1 (d,

2H, Ar-H)[2][3]

Note: Chemical shifts are approximate and can

vary with solvent and concentration.[2]

Table 3: ¹³C NMR Spectroscopic Data (DMSO-d₆)

Carbon NMR provides further distinction, with the chemical shifts of the carbon atoms in the

benzene ring being sensitive to the position of the substituents.

Isomer Chemical Shifts (δ, ppm)

2-Nitrobenzoic Acid ~166, 148, 134, 132, 130, 129, 124[2]

3-Nitrobenzoic Acid ~165, 148, 136, 131, 130, 127, 123[2]

4-Nitrobenzoic Acid ~166, 150, 136, 131, 130, 124[2][3]

Table 4: UV-Visible (UV-Vis) Spectroscopy Data (Ethanol)

The position of the nitro group influences the electronic transitions within the molecule, leading

to differences in their UV-Vis absorption maxima.

Isomer λmax (nm)

2-Nitrobenzoic Acid 215, 255[4]

3-Nitrobenzoic Acid Not explicitly found in search results.

4-Nitrobenzoic Acid ~258

Table 5: Mass Spectrometry (MS) Data
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Mass spectrometry provides information about the mass-to-charge ratio of the molecular ion

and its fragments. For all isomers, the molecular weight is 167.12 g/mol .

Isomer Ionization Mode Key m/z Values

2-Nitrobenzoic Acid ESI- 166.1 [M-H]⁻[5]

3-Nitrobenzoic Acid ESI- 166.1 [M-H]⁻[5]

4-Nitrobenzoic Acid EI
167 [M]⁺, 150, 121, 93, 65[6]

[7]

Experimental Workflow and Methodologies
The following diagram illustrates the general workflow for the spectroscopic comparison of the

nitrobenzoic acid isomers.

Experimental Workflow for Spectroscopic Comparison

Nitrobenzoic Acid Isomers

Spectroscopic Analysis
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic comparison of nitrobenzoic acid isomers.

Detailed Experimental Protocols
1. Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid nitrobenzoic acid isomer is placed directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a

KBr pellet can be prepared by grinding a small amount of the sample with dry potassium

bromide and pressing the mixture into a thin disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: The IR spectrum is typically recorded over a range of 4000-400 cm⁻¹. A

background spectrum is collected first and automatically subtracted from the sample

spectrum. The data is acquired with a sufficient number of scans to obtain a good signal-to-

noise ratio.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the nitrobenzoic acid isomer is dissolved in

about 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in an

NMR tube.[1] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[1]

Instrumentation: A nuclear magnetic resonance spectrometer (e.g., 400 MHz or 500 MHz).[1]

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard

acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is performed

to simplify the spectrum.[1]

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: Stock solutions of each nitrobenzoic acid isomer are prepared by

dissolving a known mass of the compound in a specific volume of a suitable solvent, such as

ethanol.[1][8] These stock solutions are then diluted to an appropriate concentration to
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ensure that the absorbance values are within the linear range of the instrument (typically 0.1-

1.0).[1]

Instrumentation: A UV-Vis spectrophotometer.[1]

Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm

using a quartz cuvette with a 1 cm path length.[1] A baseline correction is performed using

the solvent as a reference.[1]

4. Mass Spectrometry (MS)

Sample Preparation: For techniques like Electrospray Ionization (ESI), the sample is

dissolved in a suitable solvent (e.g., acetonitrile) and introduced into the mass spectrometer

via direct infusion or after separation by liquid chromatography.[9] For Electron Ionization

(EI), the sample is introduced into the ion source, where it is vaporized and bombarded with

electrons.

Instrumentation: A mass spectrometer, which can be coupled with a separation technique

like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode.

Data is collected over a specific mass-to-charge (m/z) range to detect the molecular ion and

its characteristic fragments.

In conclusion, the spectroscopic data presented provides distinct fingerprints for 2-, 3-, and 4-

nitrobenzoic acid. The differences in their IR, NMR, UV-Vis, and MS spectra are a direct

consequence of the varied substitution patterns on the benzene ring, which influences the

electronic distribution and vibrational modes of the molecules. This comparative guide serves

as a valuable resource for the accurate identification and characterization of these important

chemical compounds in research and development.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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